molecular formula C22H25ClN2O2 B5343787 {3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride

{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride

Cat. No. B5343787
M. Wt: 384.9 g/mol
InChI Key: BYNYHHZGRGMQRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride, also known as MMB-CHMINACA, is a synthetic cannabinoid that belongs to the indazole family. It was first identified in 2014 and has been used as a recreational drug due to its psychoactive effects. However,

Mechanism of Action

{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride binds to the CB1 receptor and activates it, leading to a cascade of intracellular signaling events. This results in the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other synthetic cannabinoids. These effects include increased heart rate, blood pressure, and body temperature, as well as altered perception, mood, and behavior. However, the exact effects of this compound on the human body are not well understood and require further research.

Advantages and Limitations for Lab Experiments

One advantage of using {3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride in lab experiments is its high potency and selectivity for the CB1 receptor. This allows for more precise and controlled studies of the cannabinoid receptor system. However, one limitation is the potential for this compound to produce unpredictable and potentially dangerous effects on the human body, which could limit its use in certain experiments.

Future Directions

There are several future directions for research on {3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride. One area of interest is the development of new synthetic cannabinoids with improved selectivity and potency for the CB1 receptor. Another area of research is the investigation of the long-term effects of this compound on the human body, as well as its potential for addiction and abuse. Additionally, the use of this compound in medical research for the treatment of certain conditions, such as chronic pain and epilepsy, is an area of ongoing investigation.

Synthesis Methods

The synthesis of {3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride involves the reaction of 4-cyanobutanoic acid with 3-methoxybenzyl chloride in the presence of a base to form the intermediate 3-methoxy-4-(4-cyanobutanoyloxy)benzyl chloride. This intermediate is then reacted with 2-methylbenzylamine to form the final product, this compound. The hydrochloride salt form of this compound is obtained by reacting this compound with hydrochloric acid.

Scientific Research Applications

{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride has been used in scientific research to study the cannabinoid receptor system. It acts as a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. Studies have shown that this compound has a higher affinity for the CB1 receptor than THC, the main psychoactive component of cannabis.

properties

IUPAC Name

1-[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2.ClH/c1-17-7-3-4-8-19(17)16-26-21-11-10-18(13-22(21)25-2)14-23-15-20-9-5-6-12-24-20;/h3-13,23H,14-16H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNYHHZGRGMQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2)CNCC3=CC=CC=N3)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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